molecular formula C17H21N3O2S B2551052 3,4-dimethyl-N-(N-phenethylcarbamimidoyl)benzenesulfonamide CAS No. 869075-20-7

3,4-dimethyl-N-(N-phenethylcarbamimidoyl)benzenesulfonamide

Cat. No.: B2551052
CAS No.: 869075-20-7
M. Wt: 331.43
InChI Key: DLYHYIUFTJVQSP-UHFFFAOYSA-N
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Description

3,4-Dimethyl-N-(N-phenethylcarbamimidoyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 3,4-dimethyl-substituted aromatic ring and a phenethylcarbamimidoyl group attached to the sulfonamide nitrogen.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)sulfonyl-2-(2-phenylethyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-13-8-9-16(12-14(13)2)23(21,22)20-17(18)19-11-10-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H3,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYHYIUFTJVQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC(=NCCC2=CC=CC=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(N-phenethylcarbamimidoyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide precursor. This precursor is then reacted with phenethylamine under controlled conditions to form the desired compound. Common reagents used in this synthesis include sulfonyl chlorides and amines, with reaction conditions often involving the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(N-phenethylcarbamimidoyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound. Common reagents include halides and alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halides, alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

3,4-dimethyl-N-(N-phenethylcarbamimidoyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(N-phenethylcarbamimidoyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or research outcomes.

Comparison with Similar Compounds

Torsional and Conformational Differences

The substituent positions on the benzene ring and the sulfonamide nitrogen critically influence molecular conformation. Evidence from crystallographic studies of related compounds highlights key differences:

Compound Name Torsion Angle (C1—SO₂—NH—C7) Dihedral Angle (Ring–Ring) Source
2,4-Dimethyl-N-(2-methylphenyl)benzenesulfonamide (II) 71.6° 47.0°
2,4-Dimethyl-N-(3-methylphenyl)benzenesulfonamide (III) -58.4° 47.1°
2,4-Dimethyl-N-(4-methylphenyl)benzenesulfonamide (I) -48.3° (mol. 1), -75.7° (mol. 2) 72.0° (mol. 1), 78.3° (mol. 2)
Target Compound Predicted: Wider variability due to phenethylcarbamimidoyl bulk Predicted: >70° (steric hindrance from phenethyl group)

The 3,4-dimethyl substitution in the target compound contrasts with 2,4-dimethyl analogs, likely increasing steric hindrance near the sulfonamide group.

Hydrogen-Bonding and Crystal Packing

In analogs like 2,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide (I), N—H⋯O(S) hydrogen bonds dominate crystal packing .

Pharmacological and QSAR Insights

While direct activity data for the target compound is unavailable, provides QSAR models for benzenesulfonamides with anti-GBM (glioblastoma) activity. Key observations:

Compound (Training Set) Observed Activity (AUOQSAR) Predicted Activity (AUOQSAR)
(Z)-N-(5-methyl-1,3,4-thiadiazol-2-ylidene)-4-(2-(2,4,6-trioxotetrahydropyrimidin-5-ylidene)hydrazineyl)benzenesulfonamide 0.2920 0.2939
(Z)-4-(2-(1,3-dioxoinden-2-ylidene)hydrazineyl)-N-(5-methyl-1,3,4-thiadiazol-2-ylidene)benzenesulfonamide 0.2569 0.1753

The carbamimidoyl group in the target compound may enhance binding to targets like TrkA (a kinase implicated in cancer) due to its ability to form bifurcated hydrogen bonds, a feature absent in thiadiazole- or indenylidene-substituted analogs. However, increased lipophilicity from the phenethyl group could reduce aqueous solubility, necessitating formulation optimization .

Q & A

Basic: What synthetic routes are recommended for preparing 3,4-dimethyl-N-(N-phenethylcarbamimidoyl)benzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of structurally analogous sulfonamides typically involves sequential functionalization. For example, sulfonyl chloride intermediates (e.g., 2,4-dimethylbenzenesulfonyl chloride) are reacted with amines under controlled conditions (e.g., chloroform solvent, stoichiometric ratios, and ice-cold quenching to isolate products) . Optimization includes:

  • Temperature control : Reactions often start at 0°C to minimize side products (e.g., HCl evolution during sulfonation) .
  • Solvent selection : Ethanol or chloroform aids in crystallization .
  • Purification : Recrystallization from ethanol or water ensures purity (>95% by NMR) .

Basic: How is the crystal structure of this compound validated, and what software tools are essential for refinement?

Methodological Answer:
X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) is standard. Key steps:

  • Data collection : Monochromatic radiation (e.g., Mo Kα) and multi-scan absorption corrections (e.g., CrysAlis RED) .
  • Validation : Check for torsional discrepancies (e.g., C–S–N–C angles ~-48° to -76°) and hydrogen bonding (N–H⋯O interactions) .
  • Metrics : R-factor <0.04 and wR(F²) <0.12 indicate high confidence .

Advanced: How do substituent positions (3,4-dimethyl vs. other isomers) influence molecular conformation and packing in the solid state?

Methodological Answer:
Comparative studies of sulfonamides show:

  • Torsional angles : 3,4-dimethyl groups increase steric hindrance, leading to larger dihedral angles between aromatic rings (e.g., 72° vs. 47° in 2,4-dimethyl analogs) .
  • Packing effects : Methyl groups disrupt π-π stacking, favoring N–H⋯O hydrogen bonds for stabilization .
  • Validation : Overlay structures using Mercury software to compare with analogs like N-(3,4-dimethylphenyl)benzenesulfonamide .

Advanced: How can conflicting spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

Methodological Answer:
Discrepancies arise from solvent effects or dynamic processes. Mitigation strategies:

  • DFT calculations : Compare computed (Gaussian09) and experimental 1H^{1}\text{H}/13C^{13}\text{C} NMR shifts in the same solvent (e.g., CDCl₃) .
  • Variable-temperature NMR : Detect conformational exchange broadening (e.g., hindered rotation around S–N bonds) .
  • Crystallographic cross-validation : Ensure NMR assignments align with solid-state geometries .

Advanced: What mechanistic insights explain the stability of the carbamimidoyl group under oxidative conditions?

Methodological Answer:
The carbamimidoyl moiety’s resilience is attributed to:

  • Resonance stabilization : Delocalization across the N–C–N framework reduces electrophilicity .
  • Steric protection : 3,4-dimethyl groups shield the imine from oxidants like DMSO (used in sulfoxide formation studies) .
  • Experimental probes : Monitor degradation via LC-MS under H₂O₂ exposure; compare kinetics with non-methylated analogs .

Basic: What analytical techniques are critical for assessing purity and structural integrity?

Methodological Answer:

  • HPLC-MS : Quantify impurities (<2%) using C18 columns and acetonitrile/water gradients .
  • Elemental analysis : Match calculated vs. observed C/H/N/S percentages (e.g., ±0.3% deviation) .
  • FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹) and N–H bends (~3300 cm⁻¹) .

Advanced: How can computational modeling (e.g., MD simulations) predict solubility or aggregation behavior?

Methodological Answer:

  • Force fields (OPLS-AA) : Simulate solvation free energy in water/ethanol mixtures to estimate logP .
  • Aggregation propensity : Use Packmol to build crystal-like clusters and calculate lattice energies (compared to XRD data) .
  • Software : GROMACS for dynamics; VMD for visualization .

Advanced: What strategies resolve contradictions in biological activity data across similar sulfonamides?

Methodological Answer:

  • SAR studies : Correlate substituent effects (e.g., 3,4-dimethyl vs. halogenated analogs) on enzyme inhibition (e.g., carbonic anhydrase) .
  • Crystallographic docking : Use AutoDock Vina to model ligand-protein interactions (e.g., sulfonamide-SO₂ binding pockets) .
  • Control experiments : Test against isogenic cell lines to isolate target-specific effects .

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